molecular formula C13H14INO2 B14116787 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester

4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester

Cat. No.: B14116787
M. Wt: 343.16 g/mol
InChI Key: IKXYTEZIKFWGPW-UHFFFAOYSA-N
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Description

4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and a benzyl ester functional group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo derivative is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation and Reduction Products: Different oxidation states of the pyridine ring or reduced derivatives.

    Hydrolysis Product: 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid.

Scientific Research Applications

4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and benzyl ester group can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl ester group in 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester provides unique chemical properties, such as increased lipophilicity and potential for selective reactions. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

benzyl 4-iodo-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H14INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,7-10H2

InChI Key

IKXYTEZIKFWGPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1I)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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